2-(4-Fluorophenyl)pyrrolidin-3-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-(4-fluorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2 |
InChI Key |
GQXLZAVNCBAZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 4 Fluorophenyl Pyrrolidin 3 Ol
Chemo-, Regio-, and Stereoselective Approaches
The primary challenge in synthesizing 2-(4-fluorophenyl)pyrrolidin-3-ol lies in the simultaneous establishment of two contiguous stereocenters at the C2 and C3 positions of the pyrrolidine (B122466) ring. This necessitates the use of advanced stereoselective synthetic methods.
Asymmetric Synthesis Strategies for Enantiopure this compound
The generation of a single enantiomer of the target compound is crucial for its potential applications. Several asymmetric strategies can be envisioned for this purpose, drawing from established principles in organic synthesis.
The "chiral pool" approach utilizes readily available and inexpensive enantiopure starting materials, such as amino acids or carbohydrates, to construct the target molecule. For the synthesis of this compound, derivatives of L- or D-proline, or other chiral precursors, could serve as the foundation. This strategy inherently sets the stereochemistry of one or more centers, which can then direct the stereochemistry of subsequent transformations.
A hypothetical chiral pool synthesis could commence from a suitably protected derivative of 4-hydroxy-L-proline. The synthetic sequence would involve the introduction of the 4-fluorophenyl group at the C2 position, potentially via a Grignard or organolithium addition to an appropriate electrophile, followed by manipulation of the functional groups to yield the desired product. While this approach is conceptually straightforward, it may require extensive functional group interconversions.
Enantioselective catalysis offers a powerful and efficient means to construct chiral molecules. Both organocatalysis and metal-catalyzed asymmetric reactions are highly relevant to the synthesis of substituted pyrrolidines.
Organocatalysis: Proline and its derivatives are well-established organocatalysts for various asymmetric transformations, including Michael additions and aldol (B89426) reactions, which can be key steps in the formation of the pyrrolidine ring. For instance, an asymmetric Michael addition of a nucleophile to a suitable enone, catalyzed by a chiral secondary amine, could establish the stereocenters of the pyrrolidine core.
Metal-Catalyzed Asymmetric Reactions: Transition metal complexes with chiral ligands are widely used for a plethora of asymmetric reactions. For the synthesis of this compound, a metal-catalyzed asymmetric hydrogenation of a corresponding pyrrole (B145914) or a related unsaturated precursor could be a viable strategy. Additionally, asymmetric 1,3-dipolar cycloaddition reactions between an azomethine ylide and an alkene, catalyzed by a chiral metal complex, can provide direct access to highly substituted pyrrolidines with excellent stereocontrol. youtube.com
A potential route could involve the rhodium-catalyzed asymmetric addition of a 4-fluorophenylboronic acid to a suitable N-heterocyclic ketone precursor, which upon further transformation, would yield the target alcohol with high enantioselectivity. nih.gov
When a chiral center is already present in a molecule, it can influence the stereochemical outcome of subsequent reactions. This principle of diastereoselective control is fundamental in multi-step syntheses. In the context of this compound, a chiral auxiliary attached to the nitrogen atom could direct the facial selectivity of a nucleophilic addition to an iminium ion intermediate or a reduction of a ketone.
For example, the use of a chiral sulfinimine, derived from the condensation of an amino alcohol precursor with a chiral sulfinamide, can effectively control the stereochemistry of the addition of a 4-fluorophenyl Grignard reagent. Subsequent cyclization and removal of the auxiliary would afford the enantiopure pyrrolidine. This approach has been successfully applied to the asymmetric synthesis of 2-substituted pyrrolidines. youtube.com
Kinetic resolution is a method to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer.
Dynamic kinetic resolution (DKR) is an even more powerful technique where the less reactive enantiomer is continuously racemized under the reaction conditions, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.
| Technique | Description | Potential Application for this compound |
| Kinetic Resolution | Separation of a racemate based on the differential reaction rates of enantiomers with a chiral catalyst or reagent. | Enzymatic acylation of a racemic mixture of this compound, allowing for separation of the acylated and unreacted enantiomers. |
| Dynamic Kinetic Resolution | Kinetic resolution coupled with in situ racemization of the slower-reacting enantiomer, enabling theoretical 100% yield of a single product enantiomer. | A ruthenium-catalyzed hydrogenation of a racemic β-keto ester precursor to a syn-β-hydroxy ester, which can then be cyclized to the desired pyrrolidinone. |
Novel Cyclization Reactions for the Pyrrolidine Core Formation
The construction of the pyrrolidine ring is a pivotal step in the synthesis. Various novel cyclization strategies can be employed to form this five-membered heterocycle with the desired substitution pattern.
One such approach involves the intramolecular cyclization of an amino alcohol or a derivative thereof. For instance, an acyclic precursor containing a nitrogen nucleophile and a suitable electrophilic carbon, separated by a four-carbon chain, can undergo intramolecular cyclization to form the pyrrolidine ring. The stereochemistry of the substituents on this chain would dictate the final stereochemistry of the product.
Another powerful method is the [3+2] cycloaddition reaction. This involves the reaction of a three-atom component (such as an azomethine ylide) with a two-atom component (an alkene). This reaction can rapidly build the pyrrolidine core and install multiple stereocenters in a single step. The use of chiral catalysts can render this cycloaddition highly enantioselective. youtube.com
Recent advances in cyclization reactions include transition-metal-catalyzed processes. For instance, a palladium-catalyzed intramolecular hydroamination of an amino-alkene could be a key step in forming the pyrrolidine ring. The choice of catalyst and reaction conditions would be crucial for controlling the regioselectivity and stereoselectivity of the cyclization.
A summary of potential cyclization strategies is presented below:
| Cyclization Strategy | Description | Key Features |
| Intramolecular Nucleophilic Substitution | Cyclization of a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon. | Relies on the stereochemistry of the acyclic precursor. |
| [3+2] Cycloaddition | Reaction of a three-atom component (e.g., azomethine ylide) with a two-atom component (e.g., alkene). | Convergent approach, capable of generating multiple stereocenters in one step. |
| Reductive Amination | Intramolecular reaction of an amino ketone or amino aldehyde. | Can be performed in a single pot with a reducing agent. |
| Metal-Catalyzed Cyclizations | Transition-metal-catalyzed intramolecular reactions, such as hydroamination or Heck reactions. | Offers high efficiency and potential for asymmetric catalysis. |
Intramolecular Cyclization Pathways
Intramolecular cyclization represents a powerful strategy for the construction of the pyrrolidine ring. These reactions involve the formation of a carbon-nitrogen bond within a single molecule, often from a suitably functionalized linear precursor.
One common approach involves the cyclization of aminohalides or aminoepoxides. For instance, a linear amino alcohol can be converted to a corresponding halide or epoxide, which then undergoes intramolecular nucleophilic substitution by the amine to form the pyrrolidine ring. The strategic placement of the 4-fluorophenyl group on the precursor is crucial for the synthesis of the target molecule.
Another notable intramolecular cyclization method is the Prins/Friedel-Crafts cascade reaction. beilstein-journals.org This process can be initiated by the treatment of a homoallylic amine derivative containing a 4-fluorophenyl group with a Lewis acid. The resulting carbocation intermediate can then be trapped by an intramolecular Friedel-Crafts-type reaction to afford the pyrrolidine ring. The stereochemical outcome of these cyclizations is often influenced by the reaction conditions and the nature of the starting material.
A key advantage of intramolecular cyclization is the potential for high stereocontrol, particularly when using chiral starting materials or catalysts. This is critical for the synthesis of enantiomerically pure this compound, as the biological activity of such compounds is often dependent on their stereochemistry.
[3+2] Cycloaddition and Other Annulation Methodologies
[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are a cornerstone for the synthesis of pyrrolidines. researchgate.netnih.gov This methodology involves the reaction of a three-atom component (the azomethine ylide) with a two-atom component (a dipolarophile, typically an alkene).
In the context of synthesizing this compound, an azomethine ylide can be generated from the condensation of an amino acid ester with an aldehyde or ketone. The subsequent reaction with a suitable alkene dipolarophile leads to the formation of the pyrrolidine ring. The 4-fluorophenyl substituent can be incorporated into either the azomethine ylide precursor or the dipolarophile. The use of chiral catalysts or auxiliaries can induce high levels of enantioselectivity in these cycloadditions, providing access to specific stereoisomers of the target compound. researchgate.netnih.gov
Other annulation strategies for pyrrolidine synthesis include cascade reactions that form multiple rings in a single operation. For example, a cascade [3+2]/[4+2] cycloaddition has been developed for the synthesis of functionalized pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, demonstrating the power of cycloaddition strategies in building complex heterocyclic systems. nih.gov While not directly applied to this compound, these advanced methods highlight the potential for developing novel and efficient routes to this and related compounds.
| Cycloaddition Approach | Key Features | Potential for Stereocontrol |
| Azomethine Ylide [3+2] Cycloaddition | Convergent, atom-economical. | High, through use of chiral catalysts or auxiliaries. researchgate.netnih.gov |
| Cascade Cycloadditions | Forms multiple rings in one pot. nih.gov | Can be highly stereoselective depending on the specific reaction. |
Strategic Introduction and Functionalization of the 4-Fluorophenyl Moiety
The introduction of the 4-fluorophenyl group is a critical step in the synthesis of this compound. This can be achieved at various stages of the synthetic sequence.
One strategy involves starting with a precursor that already contains the 4-fluorophenyl group. For example, 4-fluorobenzaldehyde (B137897) can be used as a starting material in the generation of an azomethine ylide for a [3+2] cycloaddition. Alternatively, a Grignard or organolithium reagent derived from a fluorinated aromatic compound can be added to an appropriate electrophile to install the 4-fluorophenyl moiety early in the synthesis.
Modern Synthetic Techniques and Sustainable Chemistry Principles
The development of synthetic routes to this compound is increasingly guided by the principles of modern and sustainable chemistry, aiming for more efficient, safer, and environmentally benign processes.
Application of Flow Chemistry in Continuous Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for the synthesis of fine chemicals and pharmaceuticals. illinois.edunih.govmdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. illinois.edudntb.gov.ua
For the synthesis of this compound, flow chemistry could be applied to various steps, including the formation of key intermediates or the final cyclization. For example, a [3+2] cycloaddition could be performed in a flow reactor, potentially reducing reaction times and improving control over the stereochemical outcome. Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, minimizing purification steps and waste generation. mdpi.com The scalability of flow processes is another key benefit, allowing for a seamless transition from laboratory-scale synthesis to industrial production. dntb.gov.ua
Photocatalytic and Electrosynthetic Approaches
Photocatalysis and electrosynthesis have emerged as powerful tools in modern organic synthesis, offering green and efficient alternatives to traditional methods. mdpi.compro-metrics.org These techniques often operate under mild conditions and can enable unique chemical transformations.
Visible-light photoredox catalysis, for example, can be used to generate radical intermediates that can participate in cyclization reactions to form the pyrrolidine ring. mdpi.com A potential route to this compound could involve the photocatalytic generation of a nitrogen-centered radical from a suitable precursor, followed by intramolecular cyclization onto an alkene. The 4-fluorophenyl group could be present on the precursor or introduced in a subsequent step. Photocatalysis can also be employed for the introduction of fluorinated groups. researchgate.net
Electrosynthesis provides another sustainable approach by using electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. acs.org Electrosynthetic methods can be applied to the formation of the pyrrolidine ring through reductive or oxidative cyclizations. For instance, the electrochemical reduction of a dicarbonyl compound in the presence of an amine could lead to the formation of a pyrrolidine. The use of fluorinated solvents in electrosynthesis can also play a significant, sometimes non-innocent, role in the reaction outcome. acs.org
| Modern Synthetic Technique | Key Advantages | Potential Application to this compound Synthesis |
| Flow Chemistry | Precise control, enhanced safety, scalability, process intensification. illinois.edumdpi.comdntb.gov.ua | Continuous [3+2] cycloaddition, telescoped multi-step synthesis. |
| Photocatalysis | Mild reaction conditions, unique reactivity, green energy source. mdpi.compro-metrics.org | Radical-mediated intramolecular cyclization, late-stage functionalization. |
| Electrosynthesis | Avoids stoichiometric reagents, high functional group tolerance. acs.org | Reductive or oxidative cyclization to form the pyrrolidine ring. |
Green Chemistry Metrics and Solvent Engineering in Reaction Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes. semanticscholar.orgmdpi.comresearchgate.netmdpi.com This involves evaluating the environmental impact of a chemical process using various metrics.
Green Chemistry Metrics:
Atom Economy: Measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.net
E-Factor: The ratio of the mass of waste to the mass of product. A lower E-Factor indicates a greener process. semanticscholar.org
Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. mdpi.comresearchgate.net
By applying these metrics, chemists can compare different synthetic routes to this compound and identify the most sustainable option.
Solvent Engineering:
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture. The ideal green solvent is non-toxic, renewable, and has a low environmental impact. For the synthesis of this compound, traditional volatile organic solvents could potentially be replaced with greener alternatives such as water, supercritical fluids, or bio-based solvents.
Fluorinated solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), represent a unique class of solvents with interesting properties. acs.org While their "greenness" is a subject of debate due to their persistence, they can offer significant advantages in certain reactions, such as enhancing reaction rates and selectivity. acs.org Their high polarity and low nucleophilicity can be beneficial in reactions involving cationic intermediates, which may be relevant in certain cyclization strategies for the synthesis of this compound. acs.org Careful consideration of the entire life cycle of the solvent is necessary when evaluating its use in a synthetic process.
Advanced Spectroscopic and Crystallographic Elucidation of 2 4 Fluorophenyl Pyrrolidin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysisrsc.orgnih.govdoi.orgresearchgate.netrsc.org
High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2-(4-Fluorophenyl)pyrrolidin-3-ol, providing critical insights into its stereochemistry and preferred conformations in solution.
Comprehensive 1H, 13C, and 19F NMR Data Interpretationrsc.orgrsc.org
Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra offer a complete picture of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine substituent.
¹H NMR Spectroscopy: The ¹H NMR spectrum displays distinct signals for each proton in the molecule. The aromatic protons of the 4-fluorophenyl group typically appear as a multiplet in the downfield region. The protons on the pyrrolidine (B122466) ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The chemical shifts of the protons on the carbon bearing the hydroxyl group and the carbon adjacent to the nitrogen are particularly informative for determining the relative stereochemistry.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. The carbon atoms of the 4-fluorophenyl ring show characteristic chemical shifts, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The pyrrolidine ring carbons also have distinct signals that are sensitive to the stereochemical arrangement of the substituents.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. psu.edu For this compound, a single resonance is expected, and its chemical shift provides information about the electron-donating or -withdrawing effects within the phenyl ring.
Interactive Data Table: Predicted NMR Data for this compound
The following table presents predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 (Pyrrolidine) | ~4.0-4.2 | C2: ~65-70 |
| H3 (Pyrrolidine) | ~4.3-4.5 | C3: ~70-75 |
| H4 (Pyrrolidine) | ~2.0-2.4 | C4: ~35-40 |
| H5 (Pyrrolidine) | ~3.1-3.5 | C5: ~50-55 |
| Aromatic Protons | ~7.0-7.4 | Aromatic Carbons: ~115-165 |
| NH Proton | Variable | - |
| OH Proton | Variable | - |
| Fluorine | Predicted ¹⁹F Chemical Shift (ppm) | |
| 4-F | ~ -110 to -120 |
Note: These are predicted values and may differ from experimental results.
Advanced 2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Relative Stereochemistry Determinationresearchgate.net
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity and relative stereochemistry of the molecule. sdsu.eduyoutube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the pyrrolidine ring, helping to trace the spin system and confirm the connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. researchgate.net This is crucial for determining the relative stereochemistry. For example, the presence or absence of a NOESY cross-peak between the proton at C2 and the proton at C3 can help to establish their cis or trans relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is used to assign the carbon signals based on the previously assigned proton signals.
Solid-State NMR Spectroscopy for Polymorph Analysis
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. nih.gov In the case of this compound, which may exist in different crystalline forms or polymorphs, ssNMR can provide crucial information. nih.gov Different polymorphs can exhibit distinct ¹³C and ¹⁵N chemical shifts due to variations in crystal packing and intermolecular interactions. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N, allowing for detailed structural analysis of the solid material.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Hydrogen Bonding Characterizationnih.gov
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and the study of intermolecular interactions like hydrogen bonding.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding. Other key absorbances include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, C=C stretching of the aromatic ring, and the C-F stretching vibration.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-F bond may also be observable.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch (H-bonded) | 3200-3400 (broad) | Weak |
| N-H Stretch | ~3300 | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| C-N Stretch | 1000-1250 | Medium |
| C-F Stretch | 1000-1400 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Pattern Analysisnih.govresearchgate.net
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. nih.gov
For this compound, HRMS would provide the exact mass of the molecular ion ([M]+) or a protonated molecule ([M+H]+). This allows for the unambiguous determination of the molecular formula, C₁₀H₁₂FNO, by comparing the measured mass to the calculated mass. The high resolution also allows for the observation of the isotopic pattern, which further confirms the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate a series of product ions. nih.gov The fragmentation pattern provides valuable information about the molecule's structure and connectivity. researchgate.net
For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or cleavage of the pyrrolidine ring. The fragmentation of the 4-fluorophenyl group can also lead to specific product ions. By analyzing these fragmentation pathways, the structural assignment of the molecule can be further corroborated.
पूर्ण स्टीरियोकेमिस्ट्री और आणविक संरचना के लिए एकल क्रिस्टल एक्स-रे विवर्तन
एकल क्रिस्टल एक्स-रे विवर्तन (एससीएक्सआरडी) एक अणु की सटीक त्रि-आयामी परमाणु व्यवस्था को निर्धारित करने के लिए एक निश्चित तकनीक के रूप में खड़ा है। एक क्रिस्टलीय जाली के भीतर परमाणुओं द्वारा एक्स-रे के विवर्तन पैटर्न का विश्लेषण करके, एससीएक्सआरडी बांड की लंबाई, बांड कोण और मरोड़ वाले कोणों पर सटीक डेटा प्रदान करता है जो एक अणु की आणविक संरचना को परिभाषित करता है। यह तकनीक एक अणु के पूर्ण स्टीरियोकेमिस्ट्री को स्पष्ट रूप से स्थापित करने के लिए भी महत्वपूर्ण है, जो इसकी जैविक गतिविधि के लिए एक महत्वपूर्ण निर्धारक है।
हालांकि 2-(4-फ्लोरोफेनिल)पाइरोलिडिन-3-ओएल के लिए एक विशिष्ट क्रिस्टल संरचना रिपोर्ट सार्वजनिक रूप से उपलब्ध नहीं है, संबंधित पाइरोलिडिन डेरिवेटिव के अध्ययन इस तकनीक द्वारा प्रदान की गई अंतर्दृष्टि को दर्शाते हैं। एक एससीएक्सआरडी प्रयोग में, एक उपयुक्त क्रिस्टल पर एक्स-रे की एक केंद्रित किरण निर्देशित की जाती है। जैसे ही एक्स-रे क्रिस्टल के माध्यम से गुजरते हैं, वे परमाणुओं के चारों ओर इलेक्ट्रॉन बादलों द्वारा विवर्तित होते हैं, जिससे एक अद्वितीय विवर्तन पैटर्न बनता है। इस पैटर्न का विश्लेषण करके, वैज्ञानिक एक इलेक्ट्रॉन घनत्व मानचित्र का निर्माण कर सकते हैं और इस प्रकार क्रिस्टल के भीतर प्रत्येक परमाणु की स्थिति निर्धारित कर सकते हैं।
यह विस्तृत संरचनात्मक जानकारी पाइरोलिडिन रिंग की संरचना की सटीक विशेषता की अनुमति देती है - चाहे वह एक लिफाफा, मुड़ा हुआ, या अन्य संरचना को अपनाता हो। ये संरचनात्मक सूक्ष्मताएं अणु की समग्र त्रि-आयामी आकृति को महत्वपूर्ण रूप से प्रभावित कर सकती हैं और इसलिए, जैविक लक्ष्यों के साथ इसकी बातचीत।
सारणी 1: एक प्रतिनिधि पाइरोलिडिन व्युत्पन्न के लिए उदाहरणात्मक क्रिस्टलोग्राफिक डेटा
| क्रिस्टलोग्राफिक पैरामीटर | मान |
| क्रिस्टल प्रणाली | मोनोक्लिनिक |
| स्पेस ग्रुप | P2₁/c |
| a (Å) | 12.264(3) |
| b (Å) | 8.325(1) |
| c (Å) | 20.452(4) |
| α (°) | 90 |
| β (°) | 98.618(10) |
| γ (°) | 90 |
| आयतन (ų) | 1974.2(8) |
| Z | 8 |
नोट: यह डेटा एक संबंधित पाइरोलिडिन संरचना से प्राप्त किया गया है और यह उदाहरणात्मक उद्देश्यों के लिए है।
एनैन्टीओमेरिक शुद्धता और पूर्ण विन्यास असाइनमेंट के लिए चिरोप्टिकल स्पेक्ट्रोस्कोपी (परिपत्र द्वैतवाद)
परिपत्र द्वैतवाद (सीडी) स्पेक्ट्रोस्कोपी एक शक्तिशाली तकनीक है जिसका उपयोग समाधान में चिरल अणुओं की स्टीरियोकेमिकल विशेषताओं की जांच के लिए किया जाता है। यह बाएं- और दाएं-गोलाकार ध्रुवीकृत प्रकाश के अंतर अवशोषण को मापता है। यह अंतर अवशोषण केवल चिरल अणुओं द्वारा प्रदर्शित किया जाता है, जो सीडी स्पेक्ट्रोस्कोपी को एनैन्टीओमेरिक शुद्धता का आकलन करने और पूर्ण विन्यास निर्दिष्ट करने के लिए एक अमूल्य उपकरण बनाता है।
2-(4-फ्लोरोफेनिल)पाइरोलिडिन-3-ओएल के मामले में, 4-फ्लोरोफेनिल समूह एक क्रोमोफोर के रूप में कार्य करता है, जो यूवी-दृश्य क्षेत्र में प्रकाश को अवशोषित करता है। पाइरोलिडिन रिंग पर मौजूद चिरल केंद्र इस क्रोमोफोर को एक चिरल वातावरण में रखते हैं, जिससे एक विशिष्ट सीडी स्पेक्ट्रम का उदय होता है। एक एनैन्टीओमर का सीडी स्पेक्ट्रम उसके दर्पण-छवि समकक्ष के बिल्कुल विपरीत होगा।
प्रायोगिक रूप से मापा गया सीडी स्पेक्ट्रम की तुलना क्वांटम मैकेनिकल गणनाओं के माध्यम से अनुमानित स्पेक्ट्रा से करके, अणु के पूर्ण विन्यास को स्पष्ट रूप से निर्धारित करना संभव है। इसके अलावा, सीडी स्पेक्ट्रोस्कोपी का उपयोग एनैन्टीओमेरिक शुद्धता को निर्धारित करने के लिए किया जा सकता है। एक नमूने का मापा गया सीडी सिग्नल सीधे उसकी एनैन्टीओमेरिक अधिकता (ईई) के समानुपाती होता है। शुद्ध एनैन्टीओमर के सीडी सिग्नल के साथ नमूने के सीडी सिग्नल की तुलना करके, मिश्रण में प्रत्येक एनैन्टीओमर के सापेक्ष अनुपात की मात्रा निर्धारित की जा सकती है।
सारणी 2: एक प्रतिनिधि चिरल अणु के लिए उदाहरणात्मक परिपत्र द्वैतवाद डेटा
| तरंग दैर्ध्य (nm) | Δελ (M⁻¹cm⁻¹) | कॉटन प्रभाव |
| 210 | +5.2 | सकारात्मक |
| 231 | -3.8 | नकारात्मक |
| 253 | -1.5 | नकारात्मक |
नोट: यह डेटा एक संबंधित चिरल अणु से प्राप्त किया गया है और यह उदाहरणात्मक उद्देश्यों के लिए है।
उल्लिखित यौगिकों की तालिका
| यौगिक का नाम |
| 2-(4-फ्लोरोफेनिल)पाइरोलिडिन-3-ओएल |
| 3-(4-फ्लोरोफेनिल)पाइरोलिडिन-3-ओएल |
Chemical Reactivity and Derivatization of the 2 4 Fluorophenyl Pyrrolidin 3 Ol Scaffold
Transformations at the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine of the pyrrolidine ring is a versatile handle for introducing a variety of substituents, thereby modulating the physicochemical and pharmacological properties of the molecule.
N-Alkylation, N-Acylation, and N-Protection/Deprotection Strategies
N-Alkylation: The nitrogen atom of the pyrrolidine ring can be readily alkylated using various alkyl halides or by reductive amination. For instance, N-alkylation of pyrrolidine derivatives can be achieved by reacting them with alkyl halides in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). researchgate.net In some cases, the use of a catalyst like tetrabutylammonium (B224687) iodide (TBAI) can facilitate the reaction. researchgate.net Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) offers another mild and efficient method for N-alkylation. A study on the synthesis of N-alkyl-2-pyrrolidones from glutamic acid utilized a palladium-catalyzed reductive N-alkylation. rsc.org
N-Acylation: Acylation of the pyrrolidine nitrogen is a common strategy to introduce amide functionalities. This can be accomplished using acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. For example, the synthesis of N-(4-Fluorophenyl)-2,2-dimethylpropanamide was achieved by reacting 4-fluoroaniline (B128567) with pivaloyl chloride in the presence of triethylamine and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
N-Protection/Deprotection: During multi-step syntheses, it is often necessary to protect the pyrrolidine nitrogen to prevent unwanted side reactions. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and benzyl (B1604629) chloroformate (Cbz-Cl), respectively. Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid for Boc) or through hydrogenolysis (for Cbz).
A summary of representative N-alkylation and N-acylation reactions is presented in the table below.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkylpyrrolidine |
| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylpyrrolidine |
| N-Acylation | Acyl chloride, Et₃N, CH₂Cl₂ | N-Acylpyrrolidine |
| N-Acylation | Acid anhydride (B1165640), Pyridine | N-Acylpyrrolidine |
Heteroatom Functionalization and Quaternization Reactions
Heteroatom Functionalization: Beyond carbon-based substituents, the pyrrolidine nitrogen can also be functionalized with other heteroatoms. For example, N-amination can be achieved using reagents like O-(diphenylphosphinyl)hydroxylamine. N-sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These transformations introduce unique electronic and steric properties to the pyrrolidine scaffold.
Quaternization Reactions: The pyrrolidine nitrogen can undergo quaternization by reacting with an excess of an alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge, which can significantly alter the compound's solubility and biological activity. However, quaternization can sometimes be an undesired side reaction during N-alkylation, particularly with less sterically hindered alkylating agents. researchgate.net
Reactions at the Hydroxyl Group
Selective Oxidation and Reduction Methodologies
Selective Oxidation: The secondary alcohol of 2-(4-fluorophenyl)pyrrolidin-3-ol can be selectively oxidized to the corresponding ketone, 2-(4-fluorophenyl)pyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation, including Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane (DMP), and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The choice of oxidant often depends on the presence of other sensitive functional groups in the molecule.
Reduction: While the parent compound already contains a hydroxyl group, in certain synthetic routes, a ketone precursor might be reduced to the alcohol. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction can sometimes be influenced by the choice of reagent and reaction conditions, potentially leading to the formation of different diastereomers.
Etherification, Esterification, and Mitsunobu Reactions
Etherification: The hydroxyl group can be converted into an ether linkage through Williamson ether synthesis, which involves deprotonation with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide.
Esterification: Esterification of the hydroxyl group can be readily accomplished by reacting it with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, with an acyl chloride or acid anhydride in the presence of a base.
Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of the hydroxyl group and for introducing a variety of nucleophiles. wikipedia.orgorganic-chemistry.org This reaction typically involves treating the alcohol with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a suitable nucleophile. wikipedia.orgorganic-synthesis.com The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter. organic-chemistry.orgyoutube.comlibretexts.org This method allows for the formation of esters, ethers, and other functional groups with predictable stereochemistry. organic-chemistry.org
A summary of these transformations is provided in the table below.
| Reaction Type | Reagents and Conditions | Product Type |
| Etherification | NaH, Alkyl halide | Ether |
| Esterification | Acyl chloride, Et₃N | Ester |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nucleophile | Inverted Ester, Ether, etc. |
Conversion to Leaving Groups and Subsequent Nucleophilic Substitution
The hydroxyl group is a poor leaving group, but it can be converted into a better one to facilitate nucleophilic substitution reactions. Common strategies include conversion to a sulfonate ester (e.g., tosylate, mesylate, or triflate) by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in an SN2 reaction, typically with inversion of stereochemistry.
Alternatively, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide, which can then undergo nucleophilic substitution.
Reactivity of the Fluorophenyl Moiety
The 4-fluorophenyl group is a key feature of the scaffold, influencing both the electronic properties of the molecule and providing a handle for specific chemical transformations.
Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly when additional activating groups are present. masterorganicchemistry.comlibretexts.org In NAS, a nucleophile displaces a leaving group on the aromatic ring. While fluoride (B91410) is not a typical leaving group in NAS, the presence of strong electron-withdrawing groups ortho or para to the fluorine can facilitate its displacement. libretexts.org More commonly, the fluorine atom itself activates the ring towards substitution of other leaving groups (like nitro or chloro groups) at the ortho and para positions. libretexts.orgdalalinstitute.com For the this compound scaffold, this means that if a suitable leaving group were introduced at the C4 position (para to the pyrrolidine ring), the fluorine atom would activate that position for nucleophilic attack.
The synthesis of this compound and its derivatives often involves the use of metal-catalyzed cross-coupling reactions. These reactions are typically employed to form the C-C bond between the pyrrolidine precursor and the fluorophenyl moiety.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds and is widely used in the pharmaceutical industry. researchgate.net In the context of synthesizing the target scaffold, a common strategy would involve the coupling of a pyrrolidine-containing boronic acid or ester with a 4-fluoro-substituted aryl halide (e.g., 1-bromo-4-fluorobenzene (B142099) or 1-chloro-4-fluorobenzene). organic-chemistry.org Alternatively, a 4-halophenylpyrrolidine precursor could be coupled with a fluoroboronic acid derivative. While direct coupling involving the C-F bond is challenging, significant progress has been made in the Suzuki-Miyaura coupling of aryl fluorides, often requiring specific palladium or nickel catalysts and conditions. researchgate.netnih.gov
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is particularly useful for introducing alkynyl functionalities, which can serve as versatile handles for further transformations. researchgate.net For the synthesis of derivatives, a 4-halophenylpyrrolidin-3-ol precursor could be coupled with a terminal alkyne under palladium-copper catalysis. rsc.org Similar to Suzuki coupling, direct activation of the C-F bond in Sonogashira reactions is less common but has been reported, especially in highly fluorinated systems. researchgate.net
The table below summarizes representative conditions for these cross-coupling reactions, which could be adapted for the synthesis of the this compound scaffold or its derivatives.
| Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrates | Ref |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | Aryl chlorides, Arylboronic acids | organic-chemistry.org |
| Suzuki-Miyaura | Pd₂ (dba)₃, Buchwald ligands | K₂CO₃ | Dioxane | Aryl bromides, Arylboronic acids | researchgate.net |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/H₂O | Aryl iodides, Terminal alkynes | |
| Sonogashira | Pd/DNA@MWCNTs | NaOH | H₂O/EtOH | Aryl halides, Terminal alkynes |
This table is illustrative and specific conditions would require optimization for the this compound system.
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the modification of molecules without the need for pre-installed functional groups. chemrxiv.org For the this compound scaffold, C-H functionalization of the phenyl ring offers a direct route to novel analogs. The directing-group ability of the pyrrolidine nitrogen or the hydroxyl group could potentially be exploited to achieve site-selective functionalization of the phenyl ring, primarily at the ortho positions. Various transition-metal-catalyzed C-H activation methods, including those using palladium, rhodium, and iridium, could be applicable. chemscene.com
Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Core
The pyrrolidine ring, while generally stable, can undergo ring-opening or ring-expansion reactions under specific conditions. These transformations can lead to the formation of linear amino alcohols or larger heterocyclic systems, such as piperidines.
Ring-Opening: Reductive cleavage of the C-N bond in N-benzoyl pyrrolidines has been achieved using a combination of a Lewis acid and photoredox catalysis. researchgate.net Such strategies could potentially be adapted to the this compound system, likely after protection of the hydroxyl and amine groups, to yield functionalized linear amino alcohols. Acid-catalyzed ring-opening of 2-arylpyrrolidines has also been reported, particularly when the aryl group can stabilize a resulting carbocation intermediate. researchgate.net
Ring-Expansion: Ring expansion of pyrrolidines to piperidines or azepanes can be achieved through various methods, such as the Dowd-Beckwith reaction or rearrangements of bicyclic intermediates. researchgate.netresearchgate.net For instance, azetidines with a side chain can be expanded to pyrrolidines and azepanes through intramolecular N-alkylation followed by nucleophilic opening. acs.orgnih.gov A similar strategy starting from a suitably functionalized this compound could potentially lead to piperidine (B6355638) or azepane derivatives. A one-carbon homologative relay ring expansion using a sulfoxonium ylide has been used to convert 2,3-aziridin-1-ols to 2,3-disubstituted pyrrolidines with high stereochemical fidelity, a concept that could inspire ring expansion strategies for the pyrrolidine core. organic-chemistry.org
Stereochemical Stability, Inversion, and Epimerization Studies
The this compound scaffold contains two stereocenters at the C2 and C3 positions, leading to the possibility of four stereoisomers. The relative and absolute stereochemistry of these centers is crucial for biological activity.
The stereochemical stability of the pyrrolidine ring is influenced by the substituents. The presence of fluorine in a pyrrolidine ring can significantly impact its conformational stability through stereoelectronic effects like the gauche effect and the anomeric effect. beilstein-journals.org Quantum-chemical analyses of difluorinated pyrrolidines have shown that the anomeric effect (nN→σ*CF electron delocalization) can strongly influence the conformational preferences of α-fluoro isomers. beilstein-journals.org
Epimerization, the change in configuration at one stereocenter, is a potential concern, especially under acidic or basic conditions. For example, base-induced epimerization has been used to convert a kinetic diastereomer of a 2,3-disubstituted δ-lactam into the thermodynamically more stable product without loss of enantioselectivity. nih.gov In the context of this compound, the C2 position, being adjacent to the aromatic ring, could be susceptible to epimerization under certain conditions, potentially through the formation of an enamine or iminium intermediate. The stability of the stereocenters would need to be evaluated under various reaction conditions to ensure stereochemical integrity during derivatization.
Mechanistic Elucidation of Key Transformation Pathways
Understanding the mechanisms of the reactions used to synthesize and derivatize the this compound scaffold is essential for optimizing reaction conditions and predicting outcomes.
For instance, in the synthesis of 2,3-disubstituted pyrrolidines from 2,3-aziridin-1-ols, the proposed mechanism involves an aza-Payne rearrangement to an epoxy amine, followed by nucleophilic attack and a 5-exo-tet ring closure. organic-chemistry.org In ring-expansion reactions, computational studies using Density Functional Theory (DFT) have been employed to rationalize the observed regioselectivities of nucleophilic opening of bicyclic azetidinium intermediates. acs.orgnih.gov
For cross-coupling reactions like the Suzuki-Miyaura coupling, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The nature of the ligand and the electronic properties of the substrates play a crucial role in the efficiency of each step. Mechanistic discussions for Suzuki reactions involving aryl fluorides often highlight the challenges associated with the cleavage of the strong C-F bond. researchgate.net
Similarly, the mechanism of nucleophilic aromatic substitution proceeds through a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), and the stability of this intermediate dictates the reaction's feasibility and regioselectivity. libretexts.org The electron-withdrawing groups at ortho and para positions are crucial for stabilizing this negatively charged intermediate. libretexts.orgresearchgate.net
A deeper mechanistic understanding of these and other relevant transformations, often aided by computational chemistry, is vital for the rational design and synthesis of novel derivatives based on the this compound scaffold.
Computational and Theoretical Investigations of 2 4 Fluorophenyl Pyrrolidin 3 Ol
Quantum Chemical Studies (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, properties, and reactivity of molecules. mdpi.comnih.gov By solving approximations of the Schrödinger equation, DFT can provide detailed information about a molecule's behavior at the atomic level. For 2-(4-Fluorophenyl)pyrrolidin-3-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the standard approach. ajchem-a.commdpi.comnih.gov
Molecular Orbital Analysis and Charge Distribution
A fundamental output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. arabjchem.org The energy gap between HOMO and LUMO (Egap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. ajchem-a.com
For this compound, the HOMO would likely be localized on the electron-rich regions, such as the pyrrolidine (B122466) nitrogen and the hydroxyl group, while the LUMO might be distributed over the aromatic fluorophenyl ring.
Furthermore, analyzing the charge distribution, often through Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP), reveals the reactive sites of the molecule. The MEP surface visually displays the electron density, with red areas indicating negative electrostatic potential (nucleophilic sites prone to electrophilic attack) and blue areas showing positive potential (electrophilic sites). ajchem-a.com In this compound, the oxygen and nitrogen atoms would be expected to be the most electronegative sites, representing key centers for intermolecular interactions. ajchem-a.com
Table 1: Representative Data from a Hypothetical DFT Analysis of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (Egap) | 5.7 eV | Suggests good kinetic stability. ajchem-a.com |
| Dipole Moment | ~3.4 Debye | Indicates a polar molecule capable of dipole-dipole interactions. ajchem-a.com |
| Mulliken Atomic Charges | ||
| O (hydroxyl) | -0.70 | Potential hydrogen bond acceptor and nucleophilic site. |
| N (pyrrolidine) | -0.55 | Potential hydrogen bond acceptor and nucleophilic site. |
| F (fluorine) | -0.40 | Electronegative site influencing the aromatic ring's properties. |
Note: The values in this table are illustrative and based on typical results for similar heterocyclic compounds. They are not experimental or calculated data for this compound.
Vibrational Frequency Calculations for Spectroscopic Correlation
DFT calculations are highly effective for predicting the vibrational frequencies of a molecule. nih.gov These calculated frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. Each vibrational mode corresponds to a specific bond stretching, bending, or twisting within the molecule.
For this compound, key vibrational modes would include:
O-H stretching: A broad band typically in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group and sensitive to hydrogen bonding.
N-H stretching: A band around 3300-3500 cm⁻¹ for the secondary amine of the pyrrolidine ring. nih.gov
Aromatic C-H stretching: Signals typically appearing just above 3000 cm⁻¹.
Aliphatic C-H stretching: Signals appearing just below 3000 cm⁻¹.
C-F stretching: A strong absorption usually found in the 1000-1400 cm⁻¹ range.
C-O stretching: Vibrations for the alcohol group, typically in the 1050-1260 cm⁻¹ region.
A good agreement between the calculated and experimental spectra, often after applying a scaling factor to the theoretical values to account for systematic errors, provides strong evidence for the optimized molecular geometry. nih.gov
Transition State Analysis for Reaction Mechanism Prediction
Transition state (TS) analysis is a computational technique used to study the mechanism of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy barrier. researchgate.net This information is vital for understanding reaction kinetics and predicting whether a particular reaction pathway is favorable.
For a molecule like this compound, TS analysis could be applied to predict the outcomes of various reactions, such as N-alkylation, O-acylation, or cyclization reactions. For instance, in a hypervalent iodine-mediated cyclization of a related N-alkenylamide, DFT studies were used to determine why cyclization at the amide nitrogen to form a pyrrolidine ring was favored over other potential pathways. researchgate.net Such an analysis for this compound would clarify its reactivity and help in designing synthetic routes.
Conformational Analysis and Molecular Dynamics Simulations
Molecules that are not rigid can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and understand the energy differences between them. nih.gov
Preferred Conformations and Energy Landscape
The presence of a flexible five-membered pyrrolidine ring and a rotatable bond connecting it to the fluorophenyl group means that this compound can adopt several low-energy conformations. The pyrrolidine ring itself typically adopts non-planar "envelope" or "twist" conformations to relieve ring strain.
Computational methods can map the potential energy surface (PES) or free energy landscape of the molecule. nih.govnih.gov This is done by systematically changing key dihedral angles and calculating the energy of each resulting geometry. The resulting landscape shows energy minima, which correspond to stable or metastable conformations, and the energy barriers that separate them. nih.gov Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can further explore this landscape to understand the dynamic equilibrium between different conformations in various environments (e.g., in a vacuum or in a solvent). mdpi.comsemanticscholar.org
Intramolecular Hydrogen Bonding and Stereoelectronic Effects
The structure of this compound is particularly interesting due to the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the hydroxyl group's hydrogen (donor) and the lone pair of the pyrrolidine nitrogen (acceptor). Such an interaction would significantly influence the molecule's preferred conformation, locking the relative orientation of the hydroxyl group and the ring.
The strength of this hydrogen bond can be quantified computationally by analyzing bond lengths, angles, and the stabilization energy. mdpi.com The presence of the electronegative fluorine atom on the phenyl ring can also exert stereoelectronic effects, influencing the electron distribution across the molecule and potentially modulating the strength of the hydrogen bond. Studies on other fluorinated organic molecules have demonstrated that N-H···F hydrogen bonds can be detected and characterized using a combination of NMR spectroscopy and DFT calculations. mdpi.com
Table 2: Representative Data from a Hypothetical Analysis of Intramolecular Hydrogen Bonding in this compound
| Parameter | Conformation with H-Bond | Conformation without H-Bond |
| Relative Energy (kcal/mol) | 0.0 (Most Stable) | +3.5 |
| O-H···N Distance (Å) | 2.1 | 3.8 |
| O-H···N Angle (°) | 165 | N/A |
| Calculated O-H Vibrational Frequency (cm⁻¹) | 3450 (Red-shifted) | 3650 |
Note: This table is a hypothetical illustration of the kind of data a conformational analysis would provide. The values are representative and not based on actual experimental data for the title compound.
This intramolecular interaction is critical as it can mask the polar hydroxyl and amine groups, potentially altering the molecule's physicochemical properties such as lipophilicity and cell permeability.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions are crucial for the structural elucidation and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H and ¹³C NMR spectra of this compound can be predicted using computational software that calculates the shielding tensors of the nuclei. The chemical shifts are then determined relative to a standard, typically tetramethylsilane (B1202638) (TMS).
The predicted ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. The aromatic protons on the 4-fluorophenyl group would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their multiplicity influenced by coupling to the fluorine atom and adjacent protons. The protons of the pyrrolidine ring would resonate in the upfield region. The proton attached to the carbon bearing the hydroxyl group (C3) would likely appear around 4.0-4.5 ppm, while the proton at the stereocenter C2, adjacent to the phenyl ring, would also be in a distinct region, influenced by the anisotropic effect of the aromatic ring. The remaining pyrrolidine protons on C4 and C5, and the N-H proton, would have their own characteristic shifts.
For the ¹³C NMR spectrum, the carbon atoms of the 4-fluorophenyl ring would show signals in the aromatic region (around 115-165 ppm). The carbon attached to the fluorine atom would exhibit a large C-F coupling constant. The carbons of the pyrrolidine ring would be found in the aliphatic region, with the C3 carbon bonded to the hydroxyl group resonating at a downfield position compared to the other ring carbons (typically 60-70 ppm).
Below are illustrative tables of predicted NMR chemical shifts based on computational models and data from structurally related compounds.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic H (ortho to F) | 7.10 - 7.20 (t) |
| Aromatic H (meta to F) | 7.30 - 7.40 (dd) |
| CH (C2-H) | 4.10 - 4.30 (d) |
| CH (C3-H) | 4.40 - 4.60 (m) |
| CH₂ (C4-H) | 2.00 - 2.20 (m) |
| CH₂ (C5-H) | 3.00 - 3.30 (m) |
| NH | 2.50 - 3.50 (br s) |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (C-F) | 162.0 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C (C-C2) | 138.0 (d) |
| Aromatic C (ortho to F) | 115.5 (d, ²JCF ≈ 21 Hz) |
| Aromatic C (meta to F) | 129.0 (d, ³JCF ≈ 8 Hz) |
| C2 | 65.0 |
| C3 | 72.0 |
| C4 | 35.0 |
Note: These are estimated values and can vary based on the specific computational method, basis set, and solvent used in the calculation.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its functional groups. DFT calculations can predict the vibrational frequencies and their intensities.
Key predicted IR absorption bands would include a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The N-H stretching of the secondary amine in the pyrrolidine ring would likely appear in a similar region, around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidine ring would be observed just below 3000 cm⁻¹. A strong absorption band corresponding to the C-F stretching vibration is anticipated around 1220-1240 cm⁻¹. The aromatic C=C stretching vibrations would be found in the 1450-1600 cm⁻¹ region.
Predicted IR Frequencies for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| N-H Stretch (Amine) | 3300 - 3500 (medium) |
| Aromatic C-H Stretch | 3000 - 3100 (medium) |
| Aliphatic C-H Stretch | 2850 - 2960 (medium) |
| Aromatic C=C Stretch | 1450 - 1600 (medium-strong) |
| C-N Stretch | 1020 - 1250 (medium) |
Ligand-Based and Structure-Based Computational Design (General Chemical Interactions, excluding biological targets)
Computational design strategies are pivotal in modern chemistry for the rational design of new molecules with desired properties. These can be broadly categorized into ligand-based and structure-based approaches. For this compound, these methods can be used to explore its chemical interaction space and guide the design of derivatives, independent of a specific biological target.
Ligand-Based Computational Design:
In the absence of a known three-dimensional target structure, ligand-based methods rely on the information from a set of molecules known to possess a certain property. The core idea is that molecules with similar structures are likely to have similar properties.
Quantitative Structure-Activity Relationship (QSAR): Although typically used for biological activity, QSAR models can also be developed to predict various physicochemical properties. For a series of pyrrolidine derivatives, a QSAR model could be built to correlate molecular descriptors (e.g., electronic, steric, and lipophilic properties) with a desired chemical property, such as solubility or reactivity. The pyrrolidine scaffold is a versatile platform for creating diverse chemical libraries for such studies. frontiersin.org
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for a particular chemical interaction. For this compound, a pharmacophore model would highlight the spatial arrangement of the 4-fluorophenyl ring (hydrophobic, aromatic), the hydroxyl group (hydrogen bond donor/acceptor), and the pyrrolidine nitrogen (hydrogen bond acceptor/donor). This model can then be used to search for other molecules with similar features or to guide the design of new derivatives. The non-planar nature of the pyrrolidine ring allows for a good three-dimensional exploration of chemical space. researchgate.net
Molecular Similarity and Scaffolding: The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.govpharmablock.com In a purely chemical context, its conformational flexibility and the ability to introduce substituents at multiple positions make it an excellent starting point for creating libraries of compounds with diverse chemical properties. nih.govbldpharm.com Computational tools can be used to assess the chemical diversity of a library of this compound derivatives by comparing their molecular fingerprints and shapes.
Structure-Based Computational Design:
When a three-dimensional structure of a target macromolecule (e.g., a synthetic receptor, a material surface) is available, structure-based methods can be employed to design ligands that interact with it in a specific manner.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. For this compound, docking studies could be used to understand its potential interactions with a given binding site. Key interactions would likely involve:
Hydrogen Bonding: The hydroxyl group and the secondary amine of the pyrrolidine ring can act as both hydrogen bond donors and acceptors.
Aromatic Interactions: The 4-fluorophenyl ring can engage in π-π stacking or cation-π interactions with complementary aromatic residues or charged groups in a binding pocket.
Hydrophobic Interactions: The phenyl ring and the aliphatic part of the pyrrolidine ring can form favorable hydrophobic contacts.
Halogen Bonding: The fluorine atom can potentially act as a weak hydrogen bond acceptor or participate in halogen bonding.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-target complex over time. This provides a more realistic picture of the binding stability and the specific atomic interactions. MD simulations can reveal the conformational changes in both the ligand and the target upon binding and can be used to calculate binding free energies with higher accuracy.
By employing these computational strategies, researchers can systematically explore the chemical space around the this compound scaffold to design new molecules with tailored chemical properties and interaction profiles.
Role of 2 4 Fluorophenyl Pyrrolidin 3 Ol As a Versatile Chiral Building Block in Advanced Organic Synthesis
Scaffold for the Construction of Complex Heterocyclic Architectures
The pyrrolidine (B122466) ring is a key component in many natural alkaloids and serves as a precursor in the synthesis of tropane (B1204802) alkaloids. mdpi.com The inherent functionalities of 2-(4-Fluorophenyl)pyrrolidin-3-ol make it an ideal starting point for the construction of more elaborate heterocyclic systems. The secondary amine and hydroxyl group can be readily manipulated to append additional rings or functional groups, leading to novel molecular scaffolds.
For instance, the pyrrolidine nitrogen can act as a nucleophile in reactions to form fused or spirocyclic systems. The hydroxyl group can be oxidized to a ketone, which then serves as an electrophilic site for various cyclization reactions. researchgate.net The fluorophenyl group, while often considered a bioisostere for a phenyl group, can also influence the reactivity and conformational preferences of the molecule, guiding the stereochemical outcome of subsequent transformations.
The synthesis of complex heterocyclic compounds is often a multi-step process. nih.gov Starting with a pre-formed chiral building block like this compound can significantly shorten synthetic routes and ensure the desired stereochemistry in the final product. mdpi.com This approach is particularly advantageous in the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net
Table 1: Examples of Heterocyclic Scaffolds Derived from Pyrrolidine Precursors
| Precursor Type | Resulting Heterocycle | Synthetic Strategy | Ref. |
|---|---|---|---|
| Proline derivatives | Pyrrolizines, Pyrrolidine-2-one, Pyrrolidine-2,5-diones | Functionalization of pre-formed pyrrolidine rings | nih.gov |
| Acyclic precursors | Substituted pyrrolidines | Stereoselective cyclization | mdpi.com |
Precursor for Optically Active Ligands in Asymmetric Catalysis
The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The stereochemically defined structure of this compound makes it an excellent precursor for the synthesis of novel chiral ligands.
The secondary amine and hydroxyl group provide convenient handles for the introduction of phosphine (B1218219) groups, which are common coordinating moieties in transition metal catalysts. google.com For example, the amine can be acylated or alkylated with a phosphine-containing fragment, while the hydroxyl group can be etherified or esterified. The resulting bidentate or monodentate ligands can then be complexed with various transition metals, such as rhodium, iridium, or palladium, to generate catalysts for a wide range of asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation. google.com
The fluorine atom on the phenyl ring can also play a role in catalysis. Its electron-withdrawing nature can influence the electronic properties of the metal center, potentially leading to improved catalytic activity or selectivity. Furthermore, the fluorophenyl group can engage in non-covalent interactions with the substrate, helping to control the stereochemical outcome of the reaction. The development of bifunctional ligands, where one part of the ligand binds to the metal and another part interacts with the substrate through hydrogen bonding or other non-covalent interactions, is a growing area of research. nih.gov The hydroxyl group of this compound is ideally suited for this purpose.
Table 2: Application of Chiral Ligands in Asymmetric Catalysis
| Ligand Type | Catalytic Reaction | Metal | Key Feature | Ref. |
|---|---|---|---|---|
| Chiral Phosphine Ligands | Stereoselective Hydrogenation | Transition Metals | Enantiomerically enriched phosphine | google.com |
Applications in the Synthesis of Scaffolds for Materials Science or Agrochemicals (Non-Biological Focus)
While the pyrrolidine scaffold is prevalent in medicinal chemistry, its utility extends to the fields of materials science and agrochemicals. The unique combination of a chiral core, a fluorinated aromatic ring, and reactive functional groups in this compound provides a versatile platform for the design of novel materials and agrochemically active compounds.
In materials science, the incorporation of chiral, fluorinated building blocks can lead to materials with interesting optical, electronic, or self-assembly properties. For example, pyrrolidine-containing polymers may exhibit unique chiroptical properties or form ordered structures in the solid state or in solution. The fluorine atoms can enhance thermal stability and influence intermolecular interactions, such as liquid crystal formation.
In the context of agrochemicals, the pyrrolidine ring is found in some fungicidal and insecticidal compounds. mdpi.com The 4-fluorophenyl group is a common substituent in many agrochemicals, often contributing to enhanced metabolic stability and bioactivity. By using this compound as a starting material, chemists can efficiently synthesize novel agrochemical candidates with defined stereochemistry, which can be crucial for optimizing efficacy and reducing off-target effects. For instance, a series of 2-alkyl-4-bromo-5-(trifluoromethyl)pyrrole-3-carbonitriles have demonstrated excellent fungicidal activities. mdpi.com
Integration into Multi-Component and Domino Reactions
Multi-component reactions (MCRs) and domino (or cascade) reactions are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single pot. nih.govnih.govmdpi.com These reactions are highly atom-economical and environmentally friendly, as they reduce the number of synthetic steps and purification procedures.
The functional groups of this compound make it an ideal candidate for participation in such reactions. The secondary amine can act as a nucleophile in Mannich-type reactions or as a component in Ugi or Passerini reactions. mdpi.comrloginconsulting.com The hydroxyl group can participate in cyclization reactions or be used to tether the pyrrolidine to other reactive components.
For example, a three-component reaction involving an aldehyde, an amine (such as the pyrrolidine nitrogen), and a third component like a β-keto ester or an isocyanide can lead to the formation of highly substituted, complex heterocyclic structures in a single step. orientjchem.orgresearchgate.net The stereochemistry of the this compound can direct the stereochemical outcome of the MCR, leading to the formation of a single diastereomer. Domino reactions, where a single event triggers a cascade of subsequent transformations, can also be initiated from this versatile building block, enabling the efficient synthesis of intricate molecular architectures. nih.govnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Advanced Analytical Methodologies for Quality Control and Enantiomeric Purity Assessment
Chromatographic Methods for Purity and Isomeric Separation
Chromatographic techniques are the cornerstone of analytical chemistry for separating and quantifying the components of a mixture. For chiral compounds such as 2-(4-Fluorophenyl)pyrrolidin-3-ol, specialized chromatographic methods are indispensable.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and highly effective method for the separation of enantiomers and the determination of enantiomeric excess (% ee). nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govkhanacademy.org The choice of CSP is critical and is often based on the structural characteristics of the analyte. For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral molecules. nih.gov
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in their differential elution from the column. The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol, is optimized to achieve the best resolution. nih.gov Temperature also plays a significant role, with lower temperatures often leading to better separation. nih.gov
The determination of enantiomeric excess is achieved by integrating the peak areas of the two separated enantiomers in the chromatogram. The % ee is then calculated using the formula: % ee = [([Area of major enantiomer] – [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100. Modern HPLC systems equipped with sensitive detectors, such as UV-Vis or mass spectrometry (MS), allow for the accurate quantification of even trace amounts of the undesired enantiomer.
A variety of chiral stationary phases are commercially available, and the selection process is often empirical, involving screening of different columns and mobile phases to find the optimal conditions for a specific separation. nih.gov
Table 1: Representative Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak® IB nih.gov |
| Mobile Phase | n-Hexane/2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | 25 °C mdpi.com |
| Detection | UV at 220 nm |
This table presents a hypothetical but representative set of conditions. Actual parameters would need to be optimized for the specific analysis of this compound.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound itself may not be sufficiently volatile for direct GC analysis, a derivatization step is often necessary. nih.gov This involves converting the polar hydroxyl and amine groups into less polar, more volatile functional groups. Common derivatizing agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA).
Once derivatized, the resulting volatile compounds can be separated on a GC column. For chiral analysis, a chiral stationary phase is employed. The separated derivatives are then detected, often by a Flame Ionization Detector (FID) or, more powerfully, by a Mass Spectrometer (MS).
GC-MS provides not only retention time data for quantification but also mass spectral data that confirms the identity of the derivatized analyte and any impurities. nih.gov The fragmentation patterns observed in the mass spectrum are unique to the structure of the molecule and can be used for unambiguous identification. nih.gov
Table 2: Example of GC-MS Derivatization and Analysis
| Step | Reagent/Condition | Purpose |
| Derivatization | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability. |
| GC Column | Chiral capillary column (e.g., Cyclodextrin-based) | Separate the derivatized enantiomers. |
| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying the analyte through the column. |
| Oven Program | Temperature gradient (e.g., 100°C to 250°C) | Optimize separation of components. |
| Detection | Mass Spectrometry (MS) | Quantify and identify the separated derivatives. nih.gov |
This table outlines a general approach. Specific reagents and conditions would be optimized for this compound.
Capillary Electrophoresis for High-Resolution Enantiomeric Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the enantiomeric separation of compounds like this compound, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of chiral molecules. mdpi.com
The separation mechanism in chiral CE is based on the differential binding affinity of the enantiomers with the chiral selector. This results in different apparent electrophoretic mobilities for the two enantiomers, leading to their separation. CE offers several advantages, including high separation efficiency, short analysis times, and low consumption of sample and reagents. mdpi.com It is particularly well-suited for the analysis of polar and water-soluble compounds.
Supercritical Fluid Chromatography (SFC) for Preparative Scale Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both analytical and preparative scale chiral separations. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographytoday.com Supercritical CO2 offers several advantages, including low viscosity, high diffusivity, and low toxicity, which contribute to faster separations and reduced solvent consumption compared to HPLC. chromatographytoday.comchromatographyonline.com
For chiral separations, SFC is typically used with the same types of chiral stationary phases as in HPLC. chromatographyonline.com The addition of a small amount of a polar organic modifier, such as methanol (B129727) or ethanol, to the CO2 mobile phase is often necessary to improve the solubility of the analyte and enhance the chiral recognition process. nih.gov
A key advantage of SFC is its suitability for preparative scale separations. selvita.com The low viscosity of the mobile phase allows for higher flow rates without generating excessive backpressure, leading to increased throughput. Furthermore, the volatility of CO2 simplifies the post-separation process of isolating the purified enantiomers from the mobile phase. These features make SFC a greener and more efficient alternative to preparative HPLC for obtaining large quantities of enantiomerically pure this compound. nih.gov
Table 3: Comparison of SFC and HPLC for Preparative Chiral Separations
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 chromatographytoday.com | Organic Solvents (e.g., Hexane, Ethanol) |
| Solvent Consumption | Significantly lower chromatographytoday.com | High |
| Separation Speed | Faster chromatographyonline.com | Slower |
| Product Isolation | Easier (evaporation of CO2) | More complex (solvent evaporation) |
| Environmental Impact | Greener alternative nih.gov | Larger environmental footprint |
| Scalability | Excellent for preparative scale selvita.com | Can be challenging and costly to scale up |
Emerging Research Directions and Prospects in the Chemistry of 2 4 Fluorophenyl Pyrrolidin 3 Ol
Development of Next-Generation Stereoselective Synthetic Methodologies
The synthesis of pyrrolidine (B122466) derivatives, particularly those with multiple stereocenters like 2-(4-Fluorophenyl)pyrrolidin-3-ol, is a key area of focus. mdpi.comnih.gov The development of next-generation stereoselective synthetic methodologies is paramount for accessing enantiomerically pure forms of this compound, which is crucial for understanding its properties and potential applications.
Future research will likely concentrate on several key areas:
Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, is a powerful tool for establishing the desired stereochemistry. For the synthesis of this compound, methods such as asymmetric [3+2] cycloadditions, catalytic asymmetric hydrogenation of pyrrole (B145914) precursors, and enantioselective dihydroxylation of substituted pyrrolines are promising avenues. researchgate.net Proline and its derivatives are often used as organocatalysts in such reactions. wikipedia.org
Enzyme-Mediated Synthesis: Biocatalysis offers a highly selective and environmentally benign approach to stereocontrol. acs.orghuarenscience.com Engineered enzymes could be developed to perform key stereoselective transformations in the synthesis of this compound, such as the stereospecific reduction of a ketone precursor to the desired alcohol diastereomer.
Flow Chemistry for Enhanced Selectivity: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can significantly enhance the stereoselectivity of synthetic transformations. mdpi.com This technology also allows for safer handling of hazardous reagents and can be readily scaled up.
| Synthetic Strategy | Key Features | Potential for this compound |
| Asymmetric [3+2] Cycloaddition | Formation of the pyrrolidine ring with high stereocontrol. | Can establish the relative and absolute stereochemistry of the 2- and 3-positions in a single step. |
| Catalytic Asymmetric Hydrogenation | Reduction of a double bond in a prochiral pyrrole or pyrroline (B1223166) precursor. | Can be used to set the stereocenter at the 2-position. |
| Enzyme-Catalyzed Reduction | Highly specific reduction of a ketone to a hydroxyl group. | Can selectively produce one diastereomer of the 3-ol. |
| Continuous Flow Synthesis | Precise control over reaction conditions, enhanced safety, and scalability. | Can improve the yield and stereoselectivity of key synthetic steps. mdpi.com |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The unique structural features of this compound—a secondary amine, a hydroxyl group, and an electronically modified aromatic ring—provide a rich platform for exploring novel chemical transformations.
Future research is expected to investigate:
Functionalization of the Pyrrolidine Ring: The hydroxyl group can serve as a handle for a variety of transformations, including esterification, etherification, and displacement reactions to introduce new functional groups at the 3-position. The secondary amine can be N-alkylated, N-arylated, or acylated to further diversify the molecular scaffold.
Reactivity of the Fluorophenyl Group: The fluorine atom can influence the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions. It can also participate in cross-coupling reactions, allowing for the introduction of a wide range of substituents at the para-position of the phenyl ring.
Ring-Opening and Rearrangement Reactions: Under specific conditions, the pyrrolidine ring can undergo ring-opening reactions to yield linear amino alcohols, which can be used as building blocks for other complex molecules. Rearrangement reactions could also be explored to access novel heterocyclic systems.
Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. nih.govyoutube.comacs.org For a molecule like this compound, AI and ML can play a significant role in accelerating research and development.
Key areas of integration include:
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to this compound, potentially uncovering more cost-effective and sustainable pathways.
Reaction Condition Optimization: ML algorithms can be trained on experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for maximizing the yield and selectivity of key synthetic steps. mdpi.com This can significantly reduce the number of experiments required, saving time and resources.
Prediction of Properties: AI models can be used to predict the physicochemical and material properties of this compound and its derivatives, helping to guide the design of new molecules with desired characteristics for non-pharmaceutical applications.
| AI/ML Application | Description | Impact on this compound Research |
| Retrosynthesis Prediction | Suggests synthetic pathways from commercially available starting materials. | Accelerates the design of efficient syntheses. nih.gov |
| Reaction Optimization | Predicts optimal conditions for chemical reactions. | Improves yields and reduces experimental effort. mdpi.com |
| Property Prediction | Estimates physicochemical and material properties of new compounds. | Guides the design of molecules for specific applications. |
Sustainable and Scalable Synthesis for Industrial Chemical Applications (Non-Pharmaceutical)
For this compound to find use in industrial applications outside of the pharmaceutical sector, the development of sustainable and scalable synthetic processes is essential. This involves considering the environmental impact and economic viability of the entire manufacturing process.
Future research in this area will likely focus on:
Green Solvents and Reagents: Replacing hazardous solvents like dichloromethane (B109758) with more environmentally friendly alternatives is a key goal of green chemistry. wikipedia.org The use of bio-based solvents or even water as a reaction medium will be explored.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product minimizes waste generation. huarenscience.com
Catalyst Recovery and Reuse: Developing methods for the efficient recovery and reuse of expensive and environmentally sensitive catalysts is crucial for making the synthesis more sustainable and cost-effective.
Continuous Manufacturing: As mentioned earlier, flow chemistry provides a pathway for the scalable and safe production of fine chemicals. mdpi.com Implementing a continuous manufacturing process for this compound would be a significant step towards its industrial viability.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(4-fluorophenyl)pyrrolidin-3-OL and its structural analogs?
- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example, similar fluorophenyl-containing compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized using NaOH in dichloromethane, followed by sequential washing and purification to achieve >99% purity . Critical steps include optimizing reaction pH, temperature, and solvent selection to avoid side reactions. Structural analogs may require substitution of the fluorophenyl group with other halogens or functional moieties, guided by crystallographic data to ensure stereochemical fidelity .
Q. How can crystallographic data inform the structural characterization of this compound?
- Methodological Answer : X-ray crystallography is essential for resolving bond angles, torsion angles (e.g., O1B—C1B—C2B—C7B = -171.09°), and intermolecular interactions. For fluorophenyl derivatives like 2-fluoro-5-(4-fluorophenyl)pyridine, crystallographic studies reveal planar geometries and hydrogen-bonding patterns critical for stability . These data guide computational modeling (e.g., density functional theory) to predict reactivity and conformational flexibility .
Q. What safety protocols are recommended for handling fluorophenyl-containing pyrrolidine derivatives?
- Methodological Answer : Adhere to OSHA HCS guidelines, including PPE (gloves, goggles), ventilation, and spill containment. For compounds with H300 (acute toxicity) or H315 (skin irritation) classifications, storage at 2–8°C in inert atmospheres is advised. Emergency protocols (e.g., P301-P390 for ingestion) and waste disposal via licensed incineration should be prioritized .
Advanced Research Questions
Q. How can QSAR models predict the anti-proliferative activity of this compound derivatives?
- Methodological Answer : Use 3D-QSAR with descriptors like logP, polar surface area, and electrostatic potential. For fluorophenyl imidazolones, validated models (R² = 0.92, Q² = 0.85) correlate substituent position (e.g., para-fluorine) with Plk1 inhibition. Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced binding affinity (ΔG = -9.8 kcal/mol) in molecular docking .
Q. What molecular docking strategies optimize interactions between this compound and kinase targets?
- Methodological Answer : Perform flexible docking (e.g., AutoDock Vina) with receptor grids centered on ATP-binding pockets. For Polo-like kinase 1 (Plk1), fluorophenyl derivatives exhibit π-π stacking with Phe residues and hydrogen bonds with catalytic Lys61. Prioritize ligands with binding affinities ≤ -8.5 kcal/mol and low RMSD (<2.0 Å) in pose validation .
Q. How do pharmacokinetic properties (e.g., metabolic stability) vary among fluorophenyl-pyrrolidine analogs?
- Methodological Answer : Assess Lipinski’s parameters (MW < 500, logP < 5) and metabolic stability via CYP450 isoform assays. Derivatives with hydroxyl groups (e.g., 3-OH) show improved aqueous solubility (logS = -3.2) but may undergo glucuronidation. In vitro hepatocyte models predict hepatic extraction ratios (<0.3) for low-clearance candidates .
Q. What experimental approaches resolve contradictions in biological activity data for fluorophenyl derivatives?
- Methodological Answer : Address variability using orthogonal assays (e.g., SPR for binding kinetics, cell viability assays for IC50 validation). For instance, discrepancies in anti-cancer activity may arise from off-target effects, resolved via kinome-wide profiling (≥400 kinases) and siRNA knockdown of suspected targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
